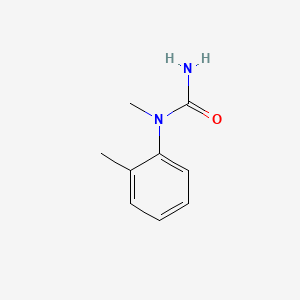

Urea, 1-methyl-1-(o-tolyl)-

CAS No.: 20632-28-4

Cat. No.: VC19688767

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20632-28-4 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 1-methyl-1-(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |

| Standard InChI Key | IWYDNHDPJXFEOV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N(C)C(=O)N |

Introduction

Chemical Identification and Structural Features

Molecular Characterization

Urea, 1-methyl-1-(o-tolyl)- is defined by the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2044 g/mol. Its IUPAC name, 1-methyl-1-(2-methylphenyl)urea, reflects the substitution pattern: a methyl group and an o-tolyl (2-methylphenyl) group attached to the urea nitrogen atoms. The compound’s structure has been confirmed via spectral techniques, including FT-IR, ¹H NMR, and ¹³C NMR, which are consistent with analogous urea derivatives .

Table 1: Key Physicochemical Properties

The absence of reported melting/boiling points and density values underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 1-ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6), suggests moderate hydrophobicity, with LogP values influenced by aryl and alkyl substituents .

Synthesis and Spectral Characterization

Synthetic Routes

The synthesis of 1-methyl-1-(o-tolyl)urea follows established protocols for N,N-disubstituted ureas. A common approach involves the reaction of o-tolylamine with methyl isocyanate under controlled conditions:

This one-step procedure typically employs toluene as a solvent at 40–45°C, yielding products in 76–83% efficiency, as observed in analogous urea syntheses . The reaction’s simplicity and scalability make it suitable for industrial applications.

Spectroscopic Confirmation

-

FT-IR: Key absorption bands include:

-

¹H NMR: Signals at δ 2.3 ppm (methyl group on o-tolyl), δ 3.0 ppm (N-methyl), and δ 6.8–7.2 ppm (aromatic protons) .

-

¹³C NMR: A carbonyl (C=O) resonance near 157–153 ppm, consistent with urea derivatives .

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

The o-tolyl group introduces steric hindrance and electronic effects that differentiate this compound from other urea derivatives. For example:

-

1-(2-Chloroethyl)-3-(2-methoxy-o-tolyl)urea (CAS 21561-19-3) exhibits higher molecular weight (242.702 g/mol) and a chlorine atom, enhancing its reactivity and potential bioactivity .

-

1-Ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6) replaces the N-methyl group with an ethyl chain, increasing hydrophobicity (LogP ~2.8) .

Table 2: Structural Comparison of Selected Urea Derivatives

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 20632-28-4 | C₉H₁₂N₂O | 164.2044 | Methyl, o-tolyl |

| 21561-19-3 | C₁₁H₁₅ClN₂O₂ | 242.702 | Chloroethyl, methoxy |

| 20722-61-6 | C₁₁H₁₆N₂O | 192.26 | Ethyl, methyl, o-tolyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume